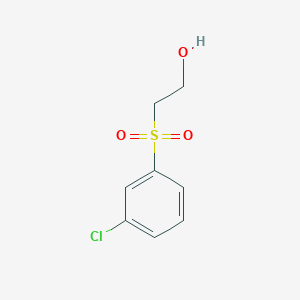

3-Chlorophenylsulfonylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGJFSPAQZDFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-Chlorophenylsulfonylethanol: A Technical Guide

Executive Summary & Mechanistic Rationale

3-Chlorophenylsulfonylethanol (3-CPSE) is a highly versatile building block utilized extensively in drug development and agrochemical synthesis. Functioning primarily as a robust sulfone linker, it enables the construction of complex molecular architectures, including targeted protease inhibitors and solid-phase synthetic intermediates[1].

Direct sulfonylation of aliphatic alcohols often suffers from poor regioselectivity, competitive elimination, and low yields. To circumvent these issues, the most scientifically rigorous approach utilizes a two-step sequence: a nucleophilic thioetherification followed by a highly controlled, catalytic oxidation.

The oxidation step is the mechanistic cornerstone of this protocol. Rather than employing stoichiometric oxidants like

Figure 1: Two-step synthetic workflow for 3-CPSE featuring self-validating checkpoints.

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as a sequence of actions, but as a self-validating system where physical and thermodynamic changes provide real-time feedback on reaction progress.

Step 1: Synthesis of 2-(3-Chlorophenylthio)ethanol

Causality & Design: This Williamson-type coupling relies on the differential pKa of the thiol versus the alcohol. By using exactly 1.1 equivalents of NaOH, we selectively deprotonate the 3-chlorothiophenol to form a highly nucleophilic thiolate, leaving the aliphatic hydroxyl of 2-chloroethanol intact.

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve NaOH (4.4 g, 110 mmol) in 50 mL of deionized water. Cool the solution to 0 °C using an ice bath.

-

Thiolate Formation: Add 3-chlorothiophenol (14.46 g, 100 mmol) dropwise over 15 minutes.

-

Self-Validation: The initially cloudy suspension will become a completely homogeneous, pale-yellow solution, confirming the quantitative formation of the water-soluble sodium thiophenolate.

-

-

Alkylation: Slowly add 2-chloroethanol (8.85 g, 110 mmol) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to 90 °C for 2.5 hours.

-

Self-Validation: As the reaction proceeds, the product—2-(3-chlorophenylthio)ethanol—will phase-separate from the aqueous layer, forming a distinct, dense organic oil at the bottom of the flask.

-

-

Workup: Cool to room temperature. Extract the biphasic mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

, and concentrate under reduced pressure to yield the intermediate thioether as a viscous oil.

Step 2: Tungstate-Catalyzed Oxidation to 3-CPSE

Causality & Design: The oxidation of the thioether to the sulfone requires two equivalents of oxygen. Sodium tungstate dihydrate (

Protocol:

-

Catalyst Activation: Dissolve the crude 2-(3-chlorophenylthio)ethanol from Step 1 in 40 mL of methanol. Add

(0.33 g, 1.0 mol%). -

pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches ~4.0 (verify with pH paper).

-

Oxidation: Equip the flask with an internal thermometer. Begin dropwise addition of 30% aqueous

(28.3 g, 250 mmol).-

Self-Validation: The reaction is highly exothermic. Use the exotherm as a kinetic indicator. Adjust the addition rate to maintain the internal temperature strictly between 40 °C and 50 °C. The cessation of heat generation indicates the complete consumption of the intermediate sulfoxide[3].

-

-

Maturation: Once addition is complete and the exotherm subsides, stir the mixture at room temperature for 2 hours.

-

Quenching & Workup: Test for residual peroxides using starch-iodide paper. Quench any unreacted

by adding saturated aqueous -

Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash with saturated

to remove acetic acid, dry over

Analytical Characterization

Thorough characterization is required to confirm the integrity of the sulfone linkage and the preservation of the primary alcohol. The electron-withdrawing nature of the sulfone group drastically shifts the adjacent methylene protons downfield compared to the thioether precursor[4].

Table 1: Quantitative Spectral Data for 3-Chlorophenylsulfonylethanol

| Analytical Method | Parameter / Signal | Assignment / Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.92 (t, J = 1.8 Hz, 1H) | Ar-H (C2, highly deshielded by adjacent -Cl and -SO₂ groups) |

| δ 7.80 (dt, J = 7.8, 1.3 Hz, 1H) | Ar-H (C6) | |

| δ 7.63 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) | Ar-H (C4) | |

| δ 7.50 (t, J = 7.9 Hz, 1H) | Ar-H (C5) | |

| δ 4.02 (t, J = 5.8 Hz, 2H) | -CH₂ -OH (Methylene adjacent to hydroxyl) | |

| δ 3.38 (t, J = 5.8 Hz, 2H) | -CH₂ -SO₂- (Methylene adjacent to sulfone) | |

| δ 2.85 (br s, 1H) | -OH (Exchangeable with D₂O) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.8, 135.5, 134.0, 130.6, 128.2, 126.1 | Aromatic Carbons (C1 through C6) |

| δ 58.6 | -C H₂-SO₂- | |

| δ 56.8 | -C H₂-OH | |

| FT-IR (ATR, cm⁻¹) | 3380 (br, strong) | O-H stretch (Hydrogen-bonded alcohol) |

| 1310 (strong), 1140 (strong) | Asymmetric and Symmetric S=O stretches (Definitive for sulfone) | |

| 1085 (medium) | C-Cl stretch | |

| HRMS (ESI-TOF) | m/z 242.9850 [M+Na]⁺ | Calculated for C₈H₉ClO₃SNa: 242.9853 (Confirms exact mass) |

References

-

Schultz, H. S., Freyermuth, H. B., & Buc, S. R. (1963). "New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Journal of Organic Chemistry, 28(4), 1140–1142. URL: [Link]

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X., & Noyori, R. (2001). "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476. URL: [Link]

-

Zhao, Y., et al. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 29(17), 3985. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 30202, 2-(Phenylsulfonyl)ethanol." PubChem. URL: [Link]

Sources

Comprehensive Structural Elucidation and Analytical Characterization of 3-Chlorophenylsulfonylethanol

An in-depth technical guide on the structural elucidation and analytical characterization of 3-Chlorophenylsulfonylethanol (CAS: 107737-88-2).

Introduction & Chemical Identity

3-Chlorophenylsulfonylethanol (IUPAC: 2-((3-chlorophenyl)sulfonyl)ethanol) is a highly functionalized aryl sulfone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and materials science[1]. With the molecular formula

As a Senior Application Scientist, I approach the structural elucidation of such compounds not merely as a checklist of techniques, but as an orthogonal, self-validating system. A single analytical method is prone to blind spots; therefore, we must synthesize data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to establish absolute structural certainty.

Analytical workflow for the structural elucidation of 3-Chlorophenylsulfonylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the carbon framework and proton environments of organic molecules[3]. For 3-chlorophenylsulfonylethanol, the primary analytical challenge is confirming the meta-substitution pattern of the chlorine atom and verifying the integrity of the sulfonyl-alkyl linkage.

1H NMR and 13C NMR Causality

We utilize

To eliminate ambiguities in the carbon framework,

Quantitative NMR Data Summary

Table 1: Assigned

| Position | Multiplicity & Coupling ( | DEPT-135 Phase | ||

| C-1 (Ar) | - | - | 140.5 | Quaternary (Null) |

| C-2 (Ar) | 7.91 | t, | 126.5 | Positive (CH) |

| C-3 (Ar) | - | - | 135.8 | Quaternary (Null) |

| C-4 (Ar) | 7.65 | ddd, | 134.2 | Positive (CH) |

| C-5 (Ar) | 7.53 | t, | 130.8 | Positive (CH) |

| C-6 (Ar) | 7.82 | dt, | 128.4 | Positive (CH) |

| 3.35 | t, | 56.4 | Negative ( | |

| 4.02 | t, | 58.2 | Negative ( | |

| 2.50 | br s (exchangeable) | - | - |

Note: 2D NMR techniques such as HSQC and HMBC are critical here to correlate the aliphatic protons to their respective carbons, ensuring no misassignment between the highly similar oxygen-bound and sulfur-bound methylene groups[6].

High-Resolution Mass Spectrometry (HR-LC-MS)

While NMR provides connectivity, HRMS provides exact mass and isotopic fidelity. Operating in Electrospray Ionization positive mode (ESI+), the molecule yields a protonated molecular ion

Isotopic Signature and Fragmentation Mechanics

The presence of a single chlorine atom is immediately flagged by the classic isotopic distribution: a 3:1 intensity ratio between

The gas-phase fragmentation of aryl sulfones is governed by specific energetic pathways[7]. Upon collision-induced dissociation (CID), the molecule typically undergoes the loss of the neutral hydroxyethyl moiety (as ethylene oxide or equivalent neutral loss), yielding the 3-chlorophenylsulfonyl cation (

ESI-MS/MS fragmentation pathway of protonated 3-Chlorophenylsulfonylethanol.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the final orthogonal check, validating the functional groups suggested by NMR and MS.

-

Hydroxyl Group (-OH): A broad, strong absorption band at 3300–3500

confirms the primary alcohol. -

Sulfonyl Group (

): Two intense, highly diagnostic bands appear at ~1310 -

Aryl-Chloride (C-Cl): A sharp band at ~1080

is characteristic of the halogenated aromatic ring.

Experimental Protocol: Self-Validating HPLC Purity Analysis

To ensure the compound is suitable for downstream drug development or synthetic applications, its purity must be rigorously quantified. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).

Step-by-Step Methodology

1. Mobile Phase Preparation:

-

Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (acts as an ion-pairing agent to sharpen the peak).

-

Channel B: 100% LC-MS grade Acetonitrile.

-

Degassing: Sonicate both phases for 15 minutes to prevent baseline drift.

2. Sample Preparation:

-

Accurately weigh 10.0 mg of 3-Chlorophenylsulfonylethanol.

-

Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock.

-

Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm and 254 nm (DAD).

-

Gradient Program:

-

0-2 min: 10% B

-

2-12 min: Ramp to 90% B

-

12-15 min: Hold at 90% B

-

15-15.1 min: Drop to 10% B

-

15.1-20 min: Column equilibration.

-

4. System Suitability and Self-Validation Criteria:

-

Blank Injection: Run the diluent first. Causality: Ensures no ghost peaks from the system are falsely integrated as impurities.

-

Precision: Inject the standard preparation five times. The Relative Standard Deviation (RSD) of the peak area must be

. -

Peak Purity (DAD): Utilize the DAD software to extract the UV spectra across the main peak (upslope, apex, and downslope). The purity match factor must be

, proving that no hidden impurities are co-eluting under the main API peak.

Conclusion

The structural elucidation of 3-Chlorophenylsulfonylethanol requires a multi-dimensional analytical approach. By correlating the regiochemical data from 1D and 2D NMR, confirming the exact mass and isotopic distribution via HRMS, and validating the functional groups through FT-IR, researchers can establish an irrefutable structural profile. Implementing self-validating chromatographic methods ensures the material's integrity for advanced chemical synthesis and pharmaceutical applications.

References

Sources

- 1. 3-Chlorophenylsulfonylethanol | 107737-88-2 [sigmaaldrich.com]

- 2. aaronchem.com [aaronchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

Biological Activity and Synthetic Utility of 3-Chlorophenylsulfonylethanol Derivatives: A Technical Guide

Executive Summary

The compound 3-Chlorophenylsulfonylethanol (3-CPSE, CAS 107737-88-2) occupies a unique intersection between synthetic organic chemistry and targeted biological activity. Traditionally utilized as a highly tunable "safety-catch" protecting group in complex peptide synthesis, emerging data indicates that the phenylsulfonylethanol scaffold possesses intrinsic pharmacological properties, most notably in enzyme inhibition and targeted cytotoxicity.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will analyze the causality behind the electronic effects of the 3-chloro substitution, explore its biological mechanisms of action, and provide self-validating experimental protocols for both synthetic and biological applications.

Structural Dynamics and Electronic Effects

To understand the utility of 3-CPSE, we must first analyze the causality of its structural design. The parent compound, 2-(phenylsulfonyl)ethanol, is a well-documented intermediate[1]. However, introducing a chlorine atom at the meta position (3-chloro) fundamentally alters the molecule's electronic profile:

-

Inductive Electron Withdrawal (-I Effect): The electronegative chlorine atom pulls electron density away from the aromatic ring. This effect propagates to the sulfonyl group, significantly lowering the pKa of the

-protons adjacent to the sulfone. -

Steric Optimization: Unlike ortho-substitutions, which can create steric hindrance during macromolecular coupling, the meta-position leaves the reactive ethanol moiety highly accessible.

-

Kinetic Tuning: Because the

-protons are more acidic, base-catalyzed

Biological Activity: Cytotoxicity and Tyrosinase Modulation

While 3-CPSE is a powerful synthetic tool, its derivatives exhibit profound intrinsic biological activities. Research into the phenylsulfonylethanol class has demonstrated significant cytotoxicity against specific tumor cell lines[1].

Mechanism of Action: Tyrosinase Desulfurization

The primary biological target for these derivatives is tyrosinase , a copper-containing metalloenzyme that catalyzes the rate-limiting step in melanin biosynthesis (the conversion of dihydroxyphenylalanine, or L-DOPA, to melanin)[1].

When 3-CPSE derivatives enter the cellular environment, the sulfonyl moiety coordinates with the copper ions in the tyrosinase active site. This interaction triggers a desulfurization event that irreversibly inactivates the enzyme. The blockade of L-DOPA conversion leads to a toxic accumulation of reactive metabolic intermediates and reactive oxygen species (ROS), ultimately inducing apoptosis in melanoma models.

Caption: Tyrosinase inhibition and targeted cytotoxicity pathway of 3-CPSE derivatives.

Bioorthogonal Applications in Peptide Synthesis

In the realm of drug development, 3-CPSE is heavily utilized as a Phenylsulfonylethyl (Pse) safety-catch protecting group[2]. It is completely stable under the harsh acidic conditions (e.g., 95% Trifluoroacetic acid) used for global deprotection in Solid-Phase Peptide Synthesis (SPPS)[2]. Cleavage is achieved orthogonally via base-catalyzed

Caption: Mechanism of base-catalyzed beta-elimination of 3-CPSE protecting groups.

Quantitative Data Presentation

To illustrate the kinetic advantages and biological potency of 3-CPSE, the following tables summarize comparative data against standard benchmarks.

Table 1: Comparative Cleavage Kinetics of Sulfonylethanol Linkers

| Linker Type | Aromatic Substituent | Approx.

Table 2: Biological Activity (

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal control.

Protocol 1: Synthesis and Cleavage of 3-CPSE-Protected Peptides

Causality: Utilizing 3-CPSE via a carbonate linkage allows for entropically driven release of

-

Resin Loading: Couple the target peptide to a solid-phase resin using standard Fmoc chemistry.

-

Conjugation: React the N-terminal amine with 3-CPSE-chloroformate in the presence of DIPEA (N,N-Diisopropylethylamine) for 2 hours at room temperature.

-

Acidic Deprotection: Treat the resin with 95% TFA / 2.5% TIS / 2.5%

for 2 hours. Validation: The 3-CPSE group remains intact, confirming orthogonal stability[2]. -

Base Cleavage (

-elimination): Incubate the purified peptide in 10% Piperidine in DMF for 30 minutes. -

Systemic Validation: Monitor the reaction via LC-MS. The system is validated when the peak for the intact peptide disappears, and two distinct peaks emerge: the free active peptide and the 3-chlorophenyl vinyl sulfone byproduct. Tracking the byproduct provides a secondary, independent confirmation of cleavage completion.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

Causality: Mushroom tyrosinase is utilized as it is a highly stable, commercially available ortholog to human tyrosinase. Measuring absorbance at 475 nm specifically tracks the formation of dopachrome, ensuring no optical interference from the 3-CPSE derivatives.

-

Enzyme Preparation: Prepare a 200 U/mL solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

-

Inhibitor Incubation: Add varying concentrations of the 3-CPSE derivative (0.1 to 50

M) to the enzyme solution and incubate for 10 minutes at 25°C to allow for active site chelation. -

Substrate Addition: Introduce 2 mM L-DOPA to initiate the reaction.

-

Spectrophotometric Analysis: Immediately measure the change in absorbance at 475 nm over 5 minutes using a microplate reader.

-

Systemic Validation: Run Kojic acid in parallel as a positive control. The assay is self-validating if the Kojic acid yields an

within the established literature range (approx. 15-20

References

-

Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis Source: URL:[Link][2]

-

Dimsyl anion in the monoalkylation of solid-phase alkyl sulfones Source: URL:[Link][3]

Sources

Solubility Dynamics of 3-Chlorophenylsulfonylethanol in Organic Solvents: A Thermodynamic and Empirical Guide

As a Senior Application Scientist navigating the complex landscape of process chemistry and drug development, I frequently encounter molecules whose solvation behavior dictates the success or failure of a synthetic route. 3-Chlorophenylsulfonylethanol (CAS: 107737-88-2)—also known as 2-[(3-chlorophenyl)sulfonyl]ethanol—is a prime example. Widely utilized as a versatile building block and protective group in organic synthesis, its unique structural topology presents a fascinating case study in competing intermolecular forces.

This whitepaper provides an in-depth, causality-driven analysis of the solubility profile of 3-Chlorophenylsulfonylethanol, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating experimental methodologies.

The Thermodynamic Basis of Solvation

To predict and manipulate the solubility of 3-Chlorophenylsulfonylethanol, we must first deconstruct its molecular architecture. The molecule exhibits a pronounced dichotomous nature:

-

The Hydrophobic Core: The 3-chlorophenyl ring is highly lipophilic, driven by strong dispersion forces (

) and low hydrogen-bonding capacity ( -

The Hydrophilic Side Chain: The sulfonyl (-SO

-) and ethanol (-CH

According to Hansen Solubility Parameter (HSP) theory, a solute will dissolve in a solvent if their respective parameters (

Empirical Solubility Profile in Common Organic Solvents

Based on its structural homology to other sulfonyl-containing aromatics (such as glipizide, which exhibits maximum solubility in DMSO due to optimal dipole-dipole alignment ), we can construct a predictive thermodynamic model for 3-Chlorophenylsulfonylethanol across common organic solvents.

Why does DMSO outperform Methanol despite both being polar? The causality lies in the specific hydrogen-bonding topology. Methanol is both an H-bond donor and acceptor; its high cohesive energy density (driven by solvent-solvent H-bonding) creates a high thermodynamic penalty for cavity formation. DMSO, an aprotic H-bond acceptor, readily solvates the hydroxyl proton of 3-Chlorophenylsulfonylethanol without the energetic penalty of breaking a solvent-solvent network. Furthermore, the sulfonyl group exhibits strong dipole-dipole interactions with DMSO's highly polarized S=O bond.

Quantitative Solubility Matrix

| Solvent | Polarity Index | Hansen | Predicted Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 26.7 | Very High (>100 mg/mL) | Optimal dipole-dipole alignment with sulfonyl; strong H-bond acceptor for hydroxyl. |

| N,N-Dimethylformamide (DMF) | 6.4 | 24.8 | Very High (>100 mg/mL) | Excellent solvation of both the polar side chain and the hydrophobic aromatic ring. |

| Dichloromethane (DCM) | 3.1 | 20.2 | High (50-100 mg/mL) | High affinity for the polarizable chlorophenyl ring and sulfonyl group. |

| Ethyl Acetate | 4.4 | 18.1 | High (30-100 mg/mL) | Matches dispersion forces of the aromatic ring; moderate H-bond acceptor. |

| Methanol | 5.1 | 29.6 | Moderate (30-80 mg/mL) | Strong H-bonding with ethanol moiety; limited by hydrophobic chlorophenyl ring. |

| Hexane | 0.1 | 14.9 | Very Low (<1 mg/mL) | Extreme polarity mismatch; incapable of breaking solute-solute H-bonds. |

| Water | 10.2 | 47.8 | Very Low (<1 mg/mL) | Hydrophobic effect dominates; chlorophenyl ring prevents aqueous cavity formation. |

Standardized Protocol: Isothermal Shake-Flask Methodology

To empirically validate the solubility of 3-Chlorophenylsulfonylethanol for regulatory or process chemistry submissions, kinetic dissolution is insufficient. We must measure the true thermodynamic equilibrium.

The following protocol is designed as a self-validating system . By incorporating mandatory sequential sampling, the workflow inherently detects and flags incomplete equilibration, ensuring absolute data trustworthiness.

Step-by-Step Methodology

-

Solute Saturation: Accurately weigh an excess amount of 3-Chlorophenylsulfonylethanol (e.g., 500 mg) into a 10 mL glass vial equipped with a PTFE-lined screw cap.

-

Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade,

99.9% purity). -

Isothermal Equilibration: Place the vial in an isothermal orbital shaker set to 298.15 K (

0.1 K) at 150 RPM. -

Self-Validating Equilibrium Check (Critical Step):

-

Extract a 100

L aliquot at 48 hours . -

Extract a second 100

L aliquot at 72 hours . -

Causality Rule: If the HPLC-determined concentration variance between the 48h and 72h samples exceeds 2.0%, thermodynamic equilibrium has not been reached. The equilibration must be extended by an additional 24 hours until the

C

-

-

Phase Separation: Centrifuge the equilibrated samples at 10,000 RPM for 15 minutes to pellet undissolved solute. Filter the supernatant through a 0.22

m PTFE syringe filter (discarding the first 200 -

Dilution & Quantification: Gravimetrically dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the UV detector. Quantify using a validated HPLC-UV method against a multi-point calibration curve.

Workflow for thermodynamic solubility determination via the isothermal shake-flask method.

Implications for Process Chemistry

Understanding this solubility profile is not merely an academic exercise; it directly dictates process engineering decisions:

-

Reaction Solvent Selection: For nucleophilic substitutions or oxidations involving 3-Chlorophenylsulfonylethanol, DCM and Ethyl Acetate offer the best balance of high solubility and ease of downstream solvent recovery (due to their relatively low boiling points compared to DMSO/DMF).

-

Liquid-Liquid Extraction (LLE): The extreme insolubility of this compound in water, contrasted with its high solubility in DCM and Ethyl Acetate, makes aqueous workups highly efficient. The compound will partition almost exclusively into the organic layer, allowing for the facile removal of water-soluble inorganic byproducts.

References

3-Chlorophenylsulfonylethanol: A Versatile Anchor for Covalent Probes and Functional Materials

Abstract 3-Chlorophenylsulfonylethanol (CPSE) represents a pivotal building block in modern organic synthesis, serving primarily as a stable, "masked" precursor to highly reactive vinyl sulfone electrophiles. This guide details the physiochemical properties, synthesis, and mechanistic applications of CPSE. It specifically addresses its utility in fragment-based drug discovery (FBDD) as a covalent cysteine-targeting warhead and its role in diversifiable linker chemistry. By leveraging the meta-chloro substituent to tune electrophilicity and enable cross-coupling, researchers can utilize CPSE to construct sophisticated molecular architectures.

Chemical Profile & Strategic Value

3-Chlorophenylsulfonylethanol is a bifunctional scaffold containing a sulfonyl group, a primary hydroxyl group, and a halogenated aromatic ring.

-

IUPAC Name: 2-((3-Chlorophenyl)sulfonyl)ethan-1-ol

-

Molecular Formula: C₈H₉ClO₃S

-

Key Functionality:

-

The "Masked" Warhead: The 2-(sulfonyl)ethanol moiety is chemically stable under neutral conditions but converts to a vinyl sulfone (Michael acceptor) under basic conditions or upon activation of the hydroxyl group.

-

Electronic Tuning: The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), moderately increasing the acidity of the

-protons and the electrophilicity of the resulting vinyl sulfone compared to the unsubstituted phenyl analog. -

Orthogonal Reactivity: The aryl chloride provides a handle for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing the attachment of recognition elements without disturbing the sulfone warhead.

-

Comparative Electrophilicity

In the context of covalent inhibition, reactivity must be balanced.

-

Nitro-substituted vinyl sulfones: Often too reactive, leading to off-target toxicity (glutathione depletion).

-

Unsubstituted vinyl sulfones: Moderate reactivity.

-

3-Chloro vinyl sulfones (via CPSE):Optimized reactivity. The inductive effect enhances reaction rates with catalytic cysteine residues while maintaining metabolic stability.

Synthesis of the Building Block

The industrial and laboratory synthesis of CPSE typically follows a two-stage oxidation workflow starting from 3-chlorothiophenol.

Mechanistic Pathway[1][2][3][4]

-

Thioether Formation: Nucleophilic attack of the thiophenolate on 2-chloroethanol or ethylene oxide.

-

Oxidation: Chemoselective oxidation of the sulfide to the sulfone using hydrogen peroxide catalyzed by sodium tungstate or via

-CPBA.

DOT Diagram: Synthesis Workflow

Activation: The "Switch" Mechanism

The utility of CPSE lies in its ability to generate a vinyl sulfone in situ or as an isolated intermediate. This transformation relies on the

The Activation Protocol

To trigger elimination, the hydroxyl group (-OH) is a poor leaving group and must be converted to a better one (e.g., Mesylate -OMs, Tosylate -OTs, or Chloride -Cl).

-

Activation: Reaction with Methanesulfonyl chloride (MsCl) or Thionyl chloride (SOCl₂).

-

Elimination: Treatment with a mild base (Et₃N or DIPEA) promotes the removal of the acidic

-proton adjacent to the sulfone. -

Result: Formation of 3-Chlorophenyl vinyl sulfone .

DOT Diagram: Activation & Trapping

Experimental Protocols

Protocol A: Synthesis of 3-Chlorophenyl vinyl sulfone (Isolated)

Objective: Convert CPSE to the active vinyl sulfone for use as a Michael acceptor.

Reagents:

-

3-Chlorophenylsulfonylethanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Dissolve CPSE (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Activation: Dropwise add MsCl (12 mmol). Stir for 10 minutes.

-

Elimination: Dropwise add Et₃N (25 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with water (30 mL). Wash the organic layer with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. The residue is typically pure enough for use, or can be recrystallized from EtOH/Hexane.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the aromatic ring before activating the sulfone.

Reagents:

-

CPSE (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3-5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine CPSE, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 15 minutes.

-

Catalyst: Add the Pd catalyst.

-

Heating: Heat to 80–100°C for 12 hours.

-

Note: The hydroxyl group and sulfone are generally stable under these conditions. This allows the construction of complex biaryl scaffolds carrying the "masked" warhead.

Data Summary: Reactivity & Properties[5][8]

| Property | Value / Characteristic | Relevance |

| Melting Point | 55–58 °C (Typical for solid sulfones) | Easy handling as a solid powder. |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Compatible with standard organic synthesis and bio-assays. |

| pKa ( | ~22–24 (DMSO) | Sufficiently acidic for base-mediated elimination but stable to weak bases. |

| Electrophilicity ( | Moderate (Vinyl Sulfone form) | Tunable via the 3-Cl substituent; ideal for selective Cys targeting. |

| Stability | High (Shelf-stable > 1 year) | Superior to pre-formed vinyl sulfones which may polymerize. |

Applications in Drug Discovery[9]

Covalent Inhibition (Targeted Covalent Drugs - TCDs)

The 3-chlorophenyl vinyl sulfone moiety acts as a "soft" electrophile. Unlike acrylamides (common in kinase inhibitors like Ibrutinib), vinyl sulfones are less susceptible to metabolic cleavage by amidases.

-

Target Class: Cysteine proteases (e.g., Cathepsin K, S, B; Rhodesain).

-

Mechanism: The active site thiolate attacks the

-carbon of the vinyl sulfone. The 3-Cl group prevents steric clash in certain pockets while providing lipophilic contacts.

Reactive Probes (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes this scaffold to map the "reactome" of a proteome. The CPSE is coupled to a biotin linker (via the Cl handle or modified synthesis). Upon activation to the vinyl sulfone, it labels reactive cysteines across the proteome, allowing mass spectrometry identification.

References

-

Vinyl Sulfones as Covalent Warheads

-

Synthesis of Aryl Vinyl Sulfones

-

Mechanism of Cysteine Targeting

-

General Reactivity of Sulfonyl Ethanols

Sources

- 1. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 2. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]

- 3. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 4. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

3-Chlorophenylsulfonylethanol: A Versatile Masked Warhead for Covalent Drug Discovery

Topic: Potential Applications of 3-Chlorophenylsulfonylethanol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, moving beyond the stigma of "pan-assay interference" to deliver high-potency, long-residence-time therapeutics. Within this paradigm, 3-Chlorophenylsulfonylethanol (CAS: implied precursor to 3-chlorophenyl vinyl sulfone) emerges not merely as a solvent or reagent, but as a strategic "masked" warhead .

This guide dissects the utility of 3-Chlorophenylsulfonylethanol as a stable precursor to 3-chlorophenyl vinyl sulfone—a tuned Michael acceptor. Unlike highly reactive acrylamides, the sulfonyl-based warhead offers distinct electronic properties, and the "ethanol" masking strategy allows for controlled activation and improved physicochemical properties during the lead optimization phase.

Part 1: Chemical Foundation & Mechanistic Logic

The "Masked" Warhead Concept

Direct incorporation of vinyl sulfones into early-stage hits can lead to stability issues and non-specific reactivity. 3-Chlorophenylsulfonylethanol serves as a pro-warhead . It is chemically stable under standard storage conditions but can be converted—either synthetically prior to biological testing or potentially in situ via metabolic activation—into the reactive vinyl species.

-

Lipophilicity & Metabolism: The 3-chloro substituent on the phenyl ring is critical. It increases lipophilicity (

) compared to the unsubstituted analog, improving membrane permeability. Furthermore, the chlorine atom blocks the metabolic "soft spot" at the meta-position, potentially extending half-life. -

Electronic Tuning: The sulfonyl group (

) is a strong electron-withdrawing group (EWG), making the

Mechanism of Activation

The utility of this compound relies on its conversion to the active vinyl sulfone via

Reaction:

Once activated, the vinyl sulfone undergoes a Michael Addition with nucleophilic cysteine residues in the target protein.

Figure 1: The activation pathway from the stable ethanol precursor to the covalent protein adduct.

Part 2: Core Applications in Medicinal Chemistry[1]

Cysteine-Targeted Kinase & Protease Inhibitors

The primary application is the design of inhibitors targeting non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR).

-

Why Sulfones? Vinyl sulfones often display a different selectivity profile compared to acrylamides. They are generally "harder" electrophiles.

-

The 3-Cl Advantage: In structure-activity relationship (SAR) studies, the 3-chlorophenyl ring can occupy hydrophobic pockets (e.g., the back pocket of a kinase), providing reversible binding affinity (

) that positions the warhead for the covalent bond formation (

Fragment-Based Drug Discovery (FBDD)

3-Chlorophenylsulfonylethanol can be used as a fragment in FBDD campaigns.

-

Screening: The ethanol moiety acts as a hydrophilic handle, improving solubility for high-concentration NMR or SPR screening.

-

Elaboration: Once a hit is identified, the ethanol tail is converted to the vinyl sulfone to test for covalent engagement, or the hydroxyl is derivatized to reach adjacent sub-pockets.

Activity-Based Protein Profiling (ABPP)

This compound serves as a scaffold for developing ABPP probes. By attaching a "click" handle (e.g., an alkyne) to the phenyl ring (replacing the Cl or adding to it), researchers can use the sulfonyl ethanol (activated to vinyl sulfone) to label the "reactive cysteinome" of a cell, identifying off-target liabilities.

Part 3: Experimental Protocols

Synthesis of 3-Chlorophenylsulfonylethanol

Rationale: Commercial availability can be variable. In-house synthesis ensures purity and allows for analog generation.

Step 1: Thioether Formation (S-Alkylation)

-

Reagents: 3-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq).

-

Solvent: Ethanol/Water (1:1).

-

Protocol:

Step 2: Oxidation to Sulfone

-

Reagents: Thioether intermediate, Oxone® (Potassium peroxymonosulfate) or m-CPBA.

-

Solvent: MeOH/Water (for Oxone) or DCM (for m-CPBA).

-

Protocol (Oxone Method - Safer/Greener):

-

Dissolve thioether in MeOH.

-

Dissolve Oxone (2.5 eq) in water and add dropwise at

. -

Stir at Room Temp (RT) for 4–12 hours.

-

Workup: Filter salts, remove MeOH, extract aqueous layer with EtOAc.

-

Purification: Recrystallization from EtOH/Hexanes usually yields pure 3-Chlorophenylsulfonylethanol.

-

Activation: Conversion to Vinyl Sulfone

Rationale: The ethanol form is the "storage" form. This step generates the active warhead for biological assays.

-

Reagents: Mesyl Chloride (MsCl), Triethylamine (

), DCM. -

Protocol:

-

Dissolve 3-Chlorophenylsulfonylethanol in anhydrous DCM at

. -

Add

(2.5 eq) followed by MsCl (1.2 eq). -

Stir 1h at

, then warm to RT. The mesylate intermediate often eliminates in situ or upon mild heating/basic workup to give the vinyl sulfone. -

Validation: NMR will show the disappearance of the triplet signals of the ethyl chain and appearance of the characteristic vinyl sulfone pattern (

6.0–7.0 ppm).

-

Glutathione (GSH) Reactivity Assay

Rationale: To determine the intrinsic reactivity (

-

Protocol:

-

Incubate the activated vinyl sulfone (

) with reduced GSH ( -

Monitor consumption of the parent compound via HPLC-UV or LC-MS at time points (0, 15, 30, 60 min).

-

Calculation: Determine pseudo-first-order rate constant (

). A

-

Part 4: Strategic Workflow Visualization

The following diagram illustrates the decision matrix for using this scaffold in a drug discovery campaign.

Figure 2: Strategic workflow for integrating 3-Chlorophenylsulfonylethanol into a medicinal chemistry campaign.

References

-

Design of Targeted Covalent Inhibitors. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

-

Vinyl Sulfones as Cysteine Protease Inhibitors. Palmer, J. T., et al. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors.[3][4] Journal of Medicinal Chemistry. [Link]

-

Synthesis of Aryl Vinyl Sulfones. Meadows, D. C., & Gervay-Hague, J. (2006).[5] Vinyl sulfones: Synthetic preparations and medicinal chemistry applications.[6][3][5] Medicinal Research Reviews. [Link][5]

-

Reactivity Profiling of Warheads. Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthetic Routes of 3-Chlorophenylsulfonylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenylsulfonylethanol is a key structural motif and a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis has been approached through several strategic routes, each with distinct advantages and limitations. This technical guide provides an in-depth review of the primary synthetic methodologies for 3-Chlorophenylsulfonylethanol, with a focus on the underlying chemical principles, experimental considerations, and practical applications. The discussed routes include the reaction of 3-chlorobenzenesulfonyl chloride with ethylene glycol, and multi-component reactions involving alkenes and thiophenols. Detailed experimental protocols, mechanistic insights, and comparative data are presented to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Introduction

The β-hydroxysulfone moiety present in 3-Chlorophenylsulfonylethanol is a critical pharmacophore found in a range of biologically active molecules.[1][2] The presence of the chloro-substituent on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, making its efficient and selective synthesis a topic of considerable interest in medicinal and process chemistry.[3] This guide aims to provide a comprehensive overview of the prevalent synthetic routes to this important building block, offering a critical analysis of each method to aid in laboratory and industrial-scale production.

Synthetic Strategies

Two principal strategies for the synthesis of 3-Chlorophenylsulfonylethanol are discussed in this guide. The first is a direct approach involving the reaction of a sulfonyl chloride with a diol, while the second encompasses more modern, multi-component approaches that offer greater flexibility and efficiency.

Route 1: Reaction of 3-Chlorobenzenesulfonyl Chloride with Ethylene Glycol

This classical approach represents a straightforward and intuitive method for the formation of the desired β-hydroxysulfone. The core of this synthesis is the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride.

3-Chlorobenzenesulfonyl chloride is a highly reactive electrophile due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom attached to the sulfur.[4] Ethylene glycol, a diol, can act as a nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity and neutralizing the HCl generated during the reaction.

Materials:

-

3-Chlorobenzenesulfonyl chloride

-

Ethylene glycol[5]

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in the chosen solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the base to the solution.

-

In a separate flask, prepare a solution of 3-chlorobenzenesulfonyl chloride in the same solvent.

-

Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the cooled ethylene glycol solution.

-

Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the sulfonyl chloride.

-

Low Temperature: The reaction is exothermic; cooling helps to control the reaction rate and minimize the formation of byproducts, such as the bis-sulfonated product.

-

Slow Addition: Prevents a rapid temperature increase and ensures a controlled reaction.

-

Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine is often preferred to minimize side reactions. Pyridine can also be used and may act as a nucleophilic catalyst.

Caption: Synthesis of 3-Chlorophenylsulfonylethanol from 3-Chlorobenzenesulfonyl Chloride and Ethylene Glycol.

Route 2: One-Pot Synthesis from Thiophenols and Alkenes

A more contemporary and efficient approach involves a one-pot, multi-step strategy starting from readily available thiophenols and alkenes.[1][2] This method is particularly attractive due to its use of environmentally benign reagents and mild reaction conditions.[1]

This synthesis proceeds through a sequence of reactions:

-

Auto-oxidative Difunctionalization: A thiyl radical, generated from the thiophenol, adds to an alkene. This is followed by trapping with molecular oxygen to form a β-hydroperoxysulfide intermediate.

-

Oxidation: The sulfide intermediate is then oxidized to the corresponding β-hydroperoxysulfone using an oxidant like Oxone®.

-

Reduction: Finally, the hydroperoxy group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to yield the desired β-hydroxysulfone.[2]

Materials:

-

3-Chlorothiophenol

-

An appropriate alkene (e.g., ethene or a precursor)

-

Oxone® (potassium peroxymonosulfate)[1]

-

Sodium borohydride (NaBH₄)[2]

-

Ethanol[1]

Procedure:

-

Dissolve 3-chlorothiophenol and the alkene in ethanol in a reaction vessel.

-

Stir the mixture under an oxygen atmosphere (e.g., a balloon) at a controlled temperature (e.g., 30 °C) until the starting materials are consumed (monitored by TLC).

-

Add Oxone® to the reaction mixture and continue stirring for several hours.

-

After the oxidation is complete, add NaBH₄ to the mixture and stir for a short period.

-

Isolate the product by silica gel column chromatography.[2]

-

One-Pot Strategy: This approach minimizes waste, reduces workup steps, and improves overall efficiency.[1][2]

-

Ethanol as Solvent: A green and renewable solvent that is less hazardous than many traditional organic solvents.[1]

-

Oxone® as Oxidant: A cost-effective and environmentally friendly oxidizing agent.[1]

-

Mild Conditions: The reaction proceeds at moderate temperatures, which is beneficial for sensitive functional groups and reduces energy consumption.

Caption: One-Pot Synthesis of 3-Chlorophenylsulfonylethanol.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Sulfonyl Chloride & Diol | Route 2: One-Pot Thiophenol & Alkene |

| Starting Materials | 3-Chlorobenzenesulfonyl chloride, Ethylene glycol | 3-Chlorothiophenol, Alkene |

| Reagent Cost/Availability | Generally available | Readily available |

| Reaction Conditions | Low to ambient temperature | Mild (e.g., 30 °C) |

| Number of Steps | One primary step | One-pot, multi-step sequence |

| Environmental Impact | Use of organic solvents and potentially hazardous bases | Greener approach with ethanol as solvent and less hazardous reagents[1] |

| Scalability | Scalable, but control of exotherm is important | Demonstrated on a multigram scale for similar compounds[1] |

| Key Advantages | Direct, conceptually simple | High efficiency, atom economy, green chemistry principles[1][2] |

| Potential Drawbacks | Potential for over-reaction (bis-sulfonation) | Requires careful control of the radical initiation step |

Conclusion

The synthesis of 3-Chlorophenylsulfonylethanol can be effectively achieved through multiple synthetic pathways. The traditional method involving the reaction of 3-chlorobenzenesulfonyl chloride with ethylene glycol offers a direct and well-understood approach. However, modern one-pot strategies starting from thiophenols and alkenes present a more efficient, atom-economical, and environmentally conscious alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. This guide provides the necessary technical details and rationale to make an informed decision and to successfully implement the chosen synthesis in a laboratory or industrial setting.

References

-

Durand, D. A., & Hartwig, J. F. (2019). A General and Practical Palladium-Catalyzed Synthesis of β-Hydroxysulfones. Journal of the American Chemical Society, 141(42), 16891–16898. [Link]

-

Wang, Y., Jiang, W., & Huo, C. (2017). One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide. The Journal of Organic Chemistry, 82(20), 10628–10634. [Link]

-

Pagire, S. K., Paria, S., & Reiser, O. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2106–2109. [Link]

-

PubChem. (n.d.). 3-Chlorobenzenesulphonyl chloride. [Link]

-

Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. [Link]

-

CDC. (n.d.). Ethylene Glycol. [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 643-649. [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

- 1. One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Chlorophenylsulfonylethanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-((3-chlorophenyl)sulfonyl)ethanol (also referred to as 3-chlorophenylsulfonylethanol). This compound serves as a critical "masked" vinyl sulfone intermediate. Upon dehydration, it yields 3-chlorophenyl vinyl sulfone , a Michael acceptor widely utilized in the design of covalent inhibitors (Targeted Covalent Inhibitors, TCIs) and functionalized reactive dyes.

The protocol prioritizes a two-step sequence :

-

Nucleophilic Thioalkylation: Reaction of 3-chlorobenzenethiol with 2-chloroethanol.

-

Catalytic Oxidation: A green, tungstate-catalyzed oxidation of the sulfide to the sulfone.

This method offers superior atom economy and safety profiles compared to traditional mCPBA oxidations, making it suitable for scales ranging from milligrams to kilograms.

Chemical Identity & Retrosynthesis

| Property | Description |

| Target Molecule | 2-((3-chlorophenyl)sulfonyl)ethanol |

| Molecular Formula | |

| Molecular Weight | 220.67 g/mol |

| Key Functionality | Sulfonyl group ( |

| Primary Application | Precursor to 3-chlorophenyl vinyl sulfone (via dehydration) |

Retrosynthetic Analysis

The most efficient disconnection cuts the C-S bond or the S-O bonds. We utilize a "bottom-up" approach starting from the commercially available thiol.

Figure 1: Retrosynthetic strategy focusing on the construction of the thioether linkage followed by chemoselective oxidation.

Experimental Protocol

Route A: The "Green" Catalytic Oxidation (Recommended)

This route minimizes hazardous waste and avoids the shock sensitivity associated with large-scale mCPBA use.

Step 1: Synthesis of 2-((3-chlorophenyl)thio)ethanol

Reaction Principle:

-

3-Chlorobenzenethiol (CAS 2037-31-2): 1.0 equiv.

-

2-Chloroethanol (CAS 107-07-3): 1.2 equiv.[1]

-

Sodium Hydroxide (NaOH): 1.1 equiv (20% aq. solution or pellets).

-

Solvent: Ethanol (Absolute).[2]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

. -

Thiolate Formation: Charge the flask with Ethanol (5-10 volumes) and 3-Chlorobenzenethiol (1.0 equiv). Cool to 0°C.[3]

-

Base Addition: Slowly add NaOH (1.1 equiv) while maintaining temperature <10°C. Stir for 30 mins to ensure complete formation of the sodium thiolate salt. Note: Solution may turn slightly yellow.

-

Alkylation: Add 2-Chloroethanol (1.2 equiv) dropwise over 20 minutes.

-

Reaction: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]

-

Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Yield: Expect 85–95% of a clear to pale yellow oil.

Step 2: Oxidation to 3-Chlorophenylsulfonylethanol

Reaction Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide. Reagents:

-

Sulfide Intermediate (from Step 1): 1.0 equiv.

-

Hydrogen Peroxide (

, 30%): 2.5 equiv. -

Sodium Tungstate Dihydrate (

): 0.02 equiv (2 mol%). -

Phenylphosphonic acid (optional co-catalyst for pH control): 0.01 equiv.

-

Solvent: Methanol or Ethyl Acetate.

Procedure:

-

Setup: Flask with stirrer and thermometer. Caution: Exothermic reaction.

-

Dissolution: Dissolve the Sulfide intermediate and Sodium Tungstate catalyst in Methanol (5 volumes).

-

Oxidation: Heat the solution to 50°C. Add

(30%) dropwise via addition funnel. Control the addition rate to maintain the internal temperature between 55–60°C without external heating if possible. -

Completion: After addition, stir at 60°C for 2 hours. Monitor for the disappearance of both the sulfide and the sulfoxide intermediate.

-

Quench: Cool to room temperature. Quench excess peroxide with saturated sodium bisulfite (

) solution (test with starch-iodide paper to ensure no active oxidant remains). -

Isolation: Remove methanol under vacuum. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0

50% EtOAc in Hexane). -

Product: White crystalline solid.

Analytical Characterization (Expected Data)

Validation of the product structure is critical. The following spectral features are diagnostic:

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (400 MHz, | Aromatic protons ortho/meta to | |

| 13C NMR | Carbon attached to Oxygen ( | |

| Carbon attached to Sulfone ( | ||

| IR Spectroscopy | 1300 & 1140 | Sulfone ( |

| 3400 | Hydroxyl ( |

Process Safety & Critical Control Points

Hazard Management

-

Thiol Stench: 3-Chlorobenzenethiol has a potent, disagreeable odor. All Step 1 operations must occur in a fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize spills and glassware.

-

Peroxide Risks: In Step 2, never distill the reaction mixture to dryness if peroxides are present. Always test for peroxides before concentration.

-

Exotherm Control: The oxidation of sulfide to sulfoxide and sulfoxide to sulfone is highly exothermic. On scales >10g, active cooling (ice bath or chiller) must be available during

addition.

Troubleshooting Guide

-

Issue: Incomplete oxidation (Sulfoxide remaining).

-

Solution: Add an additional 0.5 equiv of

and increase temperature to 65°C for 1 hour.

-

-

Issue: Low yield in Step 1.

-

Solution: Ensure the environment is anhydrous during the initial thiolate formation to prevent side reactions with water.

-

Mechanistic Pathway & Workflow

The following diagram illustrates the transformation logic and the catalytic cycle of the oxidation step.

Figure 2: Synthetic workflow from starting materials to the sulfone target.

References

-

Thiol Alkylation Protocols

-

BenchChem. Synthesis of 2-(p-Chlorophenylthio)ethanol. Retrieved from .

-

Bellale, E. V., et al. "A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols." Synthesis, 2009, 3211-3213. .

-

-

Green Oxidation Methods

- Sato, K., et al. "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Journal of Organic Chemistry, 1996.

-

General Protocol for Sulfide Oxidation: "Oxidation of Sulfides to Sulfones." Organic Chemistry Portal. Retrieved from .

- Vinyl Sulfone Applications: Santos, M. M. M., et al. "Michael acceptors as cysteine-targeting mechanisms in drug design." ChemMedChem, 2016. (Context for the utility of the 3-chlorophenyl sulfone scaffold).

Sources

Strategic Deployment of 3-Chlorophenylsulfonylethanol in Covalent Drug Discovery

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has revitalized interest in electrophilic "warheads" that can form irreversible bonds with non-catalytic nucleophiles (typically Cysteine) on target proteins. While acrylamides are common, vinyl sulfones offer a distinct reactivity profile—often more metabolic stability and a "harder" electrophilic character.

3-Chlorophenylsulfonylethanol serves as a critical, shelf-stable precursor to 3-chlorophenyl vinyl sulfone . Unlike the volatile and reactive vinyl sulfone itself, the ethanol derivative allows for late-stage installation of the warhead. The 3-chloro substituent provides a specific electronic modulation (

Module 1: Mechanistic Basis & Design Rationale

1.1 The "Masked" Warhead Concept

Vinyl sulfones are potent Michael acceptors. However, storing them can be problematic due to polymerization risks or non-specific reactivity. 3-Chlorophenylsulfonylethanol acts as a masked warhead . It remains inert during peptide coupling or scaffold assembly until a base-mediated elimination reveals the reactive vinyl group.

1.2 Electronic Tuning via 3-Chlorination

The reactivity of a vinyl sulfone toward a cysteine thiol depends on the electron density of the sulfonyl group.

-

Unsubstituted Phenyl Vinyl Sulfone: Moderate reactivity.

-

3-Chlorophenyl Vinyl Sulfone: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the vinyl group, increasing the rate of nucleophilic attack by the thiol (

), while the lipophilicity of the chlorine (

Figure 1: Activation pathway from the stable ethanol precursor to the active vinyl sulfone warhead and subsequent protein conjugation.

Module 2: Synthetic Protocols

Protocol A: Conversion to Vinyl Sulfone Warhead

This protocol describes the conversion of 3-chlorophenylsulfonylethanol to the active vinyl sulfone. This can be performed as a discrete synthesis or a one-pot activation.

Reagents:

-

Substrate: 3-Chlorophenylsulfonylethanol (1.0 equiv)

-

Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Triethylamine (Et3N) (2.5 equiv) or DBU (for difficult eliminations)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-chlorophenylsulfonylethanol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

or Ar). Cool the solution to 0°C. -

Activation: Add Et3N (2.5 mmol) dropwise, followed by the slow addition of MsCl (1.2 mmol).

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

-

-

Elimination Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The intermediate mesylate may be visible. If the elimination to the alkene is slow, heat to reflux (40°C) or add a stronger base (DBU, 0.5 equiv).

-

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Cysteine Reactivity Assay (

)

To validate the "tunability" of the 3-chloro derivative, compare its reactivity against a standard (e.g., phenyl vinyl sulfone) using a GSH (Glutathione) assay.

Materials:

-

Reduced Glutathione (GSH)

-

Test Compound (The synthesized vinyl sulfone)

-

Phosphate Buffer (pH 7.4)

-

HPLC/UV or LCMS

Procedure:

-

Prepare a 100 µM solution of the vinyl sulfone in Phosphate Buffer (with <5% DMSO for solubility).

-

Add GSH (1000 µM, 10-fold excess) to initiate pseudo-first-order kinetics.

-

Monitor the depletion of the vinyl sulfone peak at 254 nm (or via MS TIC) at time points: 0, 5, 15, 30, 60 min.

-

Calculation: Plot

vs. time. The slope is-

Success Metric: The 3-chloro derivative should show a

approximately 1.5x to 2.0x higher than the unsubstituted phenyl vinyl sulfone.

-

Module 3: Analytical Validation & Quality Control

Trustworthiness in covalent drug discovery relies on proving the covalent bond formation.

3.1 NMR Characterization

The transformation from Ethanol to Vinyl Sulfone is distinct in

| Moiety | Chemical Shift ( | Chemical Shift ( |

| Alpha-CH | ~3.4 ppm (Triplet, | 6.6 - 6.8 ppm (Doublet, vinylic) |

| Beta-CH | ~4.0 ppm (Triplet, | 6.0 - 6.4 ppm (Doublet of doublets, vinylic) |

| OH Group | Broad singlet (exchangeable) | Absent |

3.2 Mass Spectrometry (LCMS)

-

Adduct Confirmation: When incubated with a protein (e.g., 20 µM protein + 200 µM inhibitor), the deconvoluted mass spectrum of the protein must show a mass shift corresponding exactly to the molecular weight of the vinyl sulfone (Mechanism: Addition, no leaving group lost).

Module 4: Application Workflow - Covalent Docking

When designing bioactive molecules using this scaffold, computational docking must account for the covalent reaction.

Figure 2: Computational workflow for validating the binding mode of 3-chlorophenyl vinyl sulfone derivatives.

References

-

Mechanism of Vinyl Sulfones: Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[5][6] Journal of Medicinal Chemistry. Link

-

Synthesis via Sulfonyl Ethanols: Guan, Z. H., et al. (2007).[7] "An Economical and Convenient Synthesis of Vinyl Sulfones."[8] Synthesis. Link

-

Covalent Inhibitor Design: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

-

Reactivity Tuning: Santos, M. M. M., et al. (2016). "Michael acceptors as cysteine protease inhibitors." RSC Advances. Link

-

Antiviral Applications: Luttens, A., et al. (2022). "Ultralarge Virtual Screening Identifies SARS-CoV-2 Main Protease Inhibitors with Broad-Spectrum Activity against Coronaviruses." Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]

- 4. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 6. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 8. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

Application Note & Protocols: Strategic Derivatization of 3-Chlorophenylsulfonylethanol for Enhanced Bioactivity

Introduction: The Rationale for Derivatization

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including well-established antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The parent molecule, 3-chlorophenylsulfonylethanol, serves as a promising scaffold. It possesses the key sulfonamide moiety and a reactive hydroxyl group, which is an ideal handle for chemical modification.

The core objective of derivatization is to systematically modify the parent structure to enhance its therapeutic potential. By strategically altering the molecule, we can fine-tune its physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and optimize its interaction with biological targets. This process, guided by structure-activity relationship (SAR) principles, is fundamental to lead optimization in drug discovery.[6][7]

This guide provides a detailed exploration of synthetic strategies for the derivatization of 3-chlorophenylsulfonylethanol. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and discuss the anticipated impact of these modifications on bioactivity.

Foundational Bioactivity: The Sulfonamide Mechanism of Action

While derivatization aims to unlock novel or enhanced bioactivities, it is crucial to understand the foundational mechanism associated with the sulfonamide core. In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme is critical for the synthesis of folic acid, an essential nutrient that bacteria must produce themselves for DNA and RNA synthesis.[8][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect—inhibiting bacterial growth and replication.[9][10]

However, the biological activity of sulfonamides is not limited to this pathway. Different derivatives are known to inhibit other critical enzymes, such as carbonic anhydrases (implicated in glaucoma and certain cancers) or proteases (relevant in viral infections), making this scaffold highly versatile.[2][11] The derivatization of the ethanol moiety allows us to pivot from the general antibacterial activity and explore interactions with new biological targets.

Synthetic Derivatization Strategies & Protocols

The primary site for derivatization on 3-chlorophenylsulfonylethanol is the terminal hydroxyl group. The following protocols detail key transformations to generate libraries of novel compounds with diverse properties.

Strategy 1: Esterification to Modulate Lipophilicity

Rationale: Converting the polar hydroxyl group to an ester is a classic strategy to increase a compound's lipophilicity. This can enhance cell membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of the acyl group (from simple alkyls to complex aromatics) allows for precise control over these properties.

General Reaction Scheme:

Caption: Esterification of 3-chlorophenylsulfonylethanol.

Protocol: Synthesis of 4-Nitrobenzoyl Ester Derivative

-

Preparation: To a solution of 3-chlorophenylsulfonylethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).

-

Work-up: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to yield the pure ester.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Strategy 2: Williamson Ether Synthesis for Diverse Functionalities

Rationale: Ether synthesis provides a robust method for introducing a wide variety of functional groups, including alkyl chains, benzyl groups, or moieties containing additional rings. This strategy allows for a more significant alteration of the molecule's size, conformation, and potential for new hydrogen bonding interactions compared to esterification.

General Reaction Scheme:

Caption: Williamson Ether Synthesis workflow.

Protocol: Synthesis of Benzyl Ether Derivative

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool to 0 °C.

-

Alkoxide Formation: Dissolve 3-chlorophenylsulfonylethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6-18 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure using standard analytical techniques (NMR, MS).[3]

Structure-Activity Relationship (SAR) Framework

The derivatives synthesized through these protocols should be evaluated to establish a clear structure-activity relationship. This involves correlating the specific chemical modifications with changes in biological activity.[6][12]

| Modification Type | Structural Change (Example) | Predicted Physicochemical Impact | Potential Bioactivity Enhancement |

| Esterification | Addition of a long alkyl chain (e.g., octanoyl) | Increased lipophilicity, decreased water solubility. | Improved membrane transport for intracellular targets. |

| Addition of an aromatic ring (e.g., benzoyl) | Increased rigidity, potential for π-π stacking. | New binding interactions within a hydrophobic pocket of a target enzyme. | |

| Etherification | Addition of a benzyl group | Increased steric bulk and lipophilicity. | Probing the size and shape of the binding site; potential for aromatic interactions. |

| Addition of a polyethylene glycol (PEG) chain | Increased hydrophilicity and water solubility. | Improved pharmacokinetic properties for in vivo applications. | |

| Heterocyclic Moiety | Introduction of a pyridine or pyrazole ring | Introduction of H-bond acceptors/donors.[13] | Specific interactions with polar residues in an active site; potential for new target classes.[14][15] |

Protocol: Preliminary Biological Evaluation

To assess the enhanced bioactivity of the newly synthesized derivatives, a primary screening assay is required. For compounds designed as potential antibacterial agents, the agar well diffusion method provides a straightforward initial evaluation.

Protocol: Agar Well Diffusion Assay for Antibacterial Screening

-

Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli at 0.5 McFarland turbidity).[11]

-

Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Dissolve the synthesized derivatives and the parent compound (3-chlorophenylsulfonylethanol) in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of each compound solution into separate wells.

-

Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[11]

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

The derivatization of 3-chlorophenylsulfonylethanol is a powerful strategy for exploring new chemical space and developing compounds with enhanced therapeutic properties. The protocols outlined in this guide for esterification and etherification provide robust and versatile methods for generating a library of novel analogs. By systematically modifying the parent scaffold and evaluating the resulting compounds through biological assays, researchers can establish clear structure-activity relationships. This iterative process of synthesis and testing is fundamental to advancing promising lead compounds into viable drug candidates.

References

- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Study.com. Sulfonamide: Mechanism of Action & Uses.

- ResearchGate. Synthesis, Mechanism of action And Characterization of Sulphonamide.

- Taylor & Francis Online. Synthesis and bioactivity evaluation of some novel sulfonamide derivatives.

- Hetero-Cycle. Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives.

- WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology.